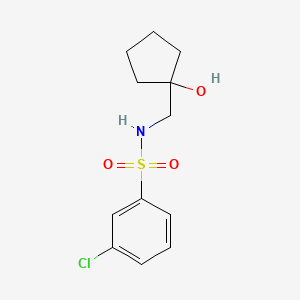

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chlorsulfuron Herbicide Selectivity and Metabolism

Chlorsulfuron, a herbicide ingredient, showcases selectivity in cereal crops due to their ability to metabolize it into an inactive glycoside product. This metabolism involves hydroxylation of the phenyl ring and conjugation with a carbohydrate moiety, a process not observed in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Herbicidal Mode of Action

Chlorsulfuron impedes growth in sensitive seedlings within 2 hours of application, primarily by inhibiting plant cell division. Its impact is highly specific, showing no significant effects on cell expansion induced by auxins, cytokinins, or gibberellins, nor does it immediately affect photosynthesis, respiration, RNA, or protein synthesis (Ray, 1982).

Anticancer and Antimicrobial Potential

Anticancer and Antimicrobial Sulfonamide Derivatives

Novel chlorosulfonylcarbamate and urea heterocyclic benzenesulfonamides have shown promising in vitro antitumor, antimicrobial, antifungal, and anti-tuberculosis activities. Their molecular docking studies suggest potential as dihydrofolate reductase inhibitors (Debbabi et al., 2020).

Singlet Oxygen Generation for Photodynamic Therapy

A newly synthesized zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits high singlet oxygen quantum yield, marking its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Neurological and Cognitive Effects

Cognitive Enhancing Properties of SB-399885

SB-399885, a 5-HT6 receptor antagonist, has shown potential in enhancing cognitive functions, particularly in aging-related deficits. It effectively reversed scopolamine-induced deficits and improved spatial learning and memory recall in aged rats, possibly through enhancing cholinergic function. This supports the therapeutic utility of 5-HT(6) receptor antagonists in cognitive disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name |

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c13-10-4-3-5-11(8-10)18(16,17)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGUNSMMIJTLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2650736.png)

![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)

![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)

![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)

![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)

![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)

![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)